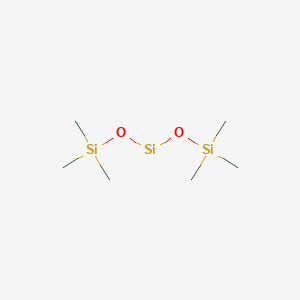

1,1,1,5,5,5-Hexamethyltrisiloxane

Description

Contextualization within the Broader Field of Linear Siloxane Chemistry

Linear siloxanes are a class of organosilicon compounds characterized by a backbone of alternating silicon and oxygen atoms (-Si-O-) with organic side groups attached to the silicon atoms. uni-siegen.de These polymers are a cornerstone of the silicone industry, with applications ranging from industrial lubricants and sealants to personal care products and medical devices. frontiersin.org The fundamental repeating unit is R₂SiO, where R is typically a methyl group. uni-siegen.de

The properties of linear siloxanes are largely dictated by the nature of the siloxane bond (Si-O). This bond is significantly longer (approximately 1.64 Å) and more flexible than a carbon-carbon bond, and the Si-O-Si bond angle is wider (around 142.5°) than the C-O-C angle in ethers. This structural flexibility imparts properties such as low glass transition temperatures, high gas permeability, and low surface tension to silicone polymers. The Si-O bond also has a significant degree of ionic character due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), which contributes to its high bond energy and thermal stability. wikipedia.org

1,1,1,5,5,5-Hexamethyltrisiloxane, as a short-chain linear siloxane, embodies the fundamental structural and chemical characteristics of this class of compounds. It serves as a crucial intermediate in the synthesis of a variety of silicon-based materials and polymers. a2bchem.com Its defined structure allows for precise control in polymerization reactions, where it can act as a chain extender or be functionalized for specific applications. a2bchem.com

Historical Trajectories of Research Involving Trisiloxane Compounds

The study of organosilicon compounds, and by extension trisiloxanes, has a rich history dating back to the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sbfchem.com However, it was the extensive work of English chemist Frederic Stanley Kipping in the early 20th century that laid the foundation for modern silicone chemistry. wikipedia.orgwikipedia.org Kipping's research, spanning over four decades, involved the synthesis of a wide array of organosilicon compounds and led to the coining of the term "silicone." wikipedia.orgebsco.com His work, detailed in a series of 51 papers, was instrumental in understanding the synthesis and reactivity of these novel materials. britannica.com

While Kipping's initial focus was not on the commercial applications of silicones, his fundamental research paved the way for their industrial development in the 1930s and 1940s. ebsco.comrichsilicone.com Researchers at companies like Corning Glass Works and General Electric began to explore the potential of these materials, leading to the development of silicone resins, fluids, and elastomers. richsilicone.com

The development of trisiloxane chemistry is closely tied to the broader advancements in organosilicon synthesis. The "direct process," developed by Eugene Rochow in the early 1940s, allowed for the large-scale production of methylchlorosilanes, which are key precursors to linear and cyclic siloxanes. longdom.org This breakthrough made compounds like this compound and other short-chain siloxanes readily available for research and industrial use.

In more recent times, research on trisiloxanes has focused on their application as surfactants, particularly in the agricultural sector. researchgate.net Polyether-modified trisiloxanes have been shown to exhibit exceptional spreading properties, which enhances the effectiveness of pesticides and other agricultural formulations. researchgate.net

Fundamental Chemical Principles Governing the Reactivity of this compound

The reactivity of this compound is primarily centered around the Si-O-Si linkage and, if present, functional groups attached to the silicon atoms. The siloxane bond is susceptible to cleavage under both acidic and basic conditions. scribd.comresearchgate.net

Acid-catalyzed cleavage typically involves the protonation of the siloxane oxygen, making the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net This process is fundamental to the redistribution and equilibration reactions of siloxanes, which are used to synthesize silicone polymers with specific molecular weight distributions.

Base-catalyzed cleavage , on the other hand, involves nucleophilic attack on the silicon atom, leading to the breaking of the Si-O bond. The reactivity in this case is influenced by the nature of the substituents on the silicon atom.

A key reaction involving compounds structurally similar to this compound that contain Si-H bonds is hydrosilylation . This is the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double or triple bond. researchgate.net This reaction is a powerful tool for the synthesis of a wide range of organosilicon compounds and is often catalyzed by transition metal complexes, particularly those of platinum. 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769), a closely related compound, is used in hydrosilylation reactions with alkenes to produce functionalized siloxanes. nih.gov

The presence of methyl groups in this compound contributes to its relatively low reactivity in comparison to siloxanes with more reactive functional groups. cymitquimica.com However, it can serve as a precursor for the synthesis of more complex molecules through reactions that modify the methyl groups or cleave the siloxane backbone.

Role as a Model Compound in Mechanistic Organosilicon Studies

Due to its well-defined and relatively simple structure, this compound and similar short-chain linear siloxanes serve as valuable model compounds for studying the mechanisms of organosilicon reactions. By using a compound with a specific number of siloxane units, researchers can more easily follow the course of a reaction and identify intermediates and products.

For example, studies on the acid- or base-catalyzed polymerization of cyclic siloxanes often involve the analysis of the linear oligomers that are formed, including trisiloxanes. These studies help to elucidate the mechanisms of ring-opening, chain propagation, and chain-transfer steps that are fundamental to silicone polymer synthesis. nih.gov

Furthermore, the reactivity of the Si-O bond in linear siloxanes like this compound can be studied to understand the degradation and rearrangement of silicone polymers under various conditions. Theoretical studies have been conducted to model the acid-catalyzed cleavage of the Si-O bond in simple siloxanes to understand the reaction mechanism at a molecular level. scribd.com

The use of this compound as a building block in the synthesis of more complex structures, such as block copolymers, also provides insights into the reactivity of the siloxane backbone and the influence of neighboring groups on reaction outcomes. a2bchem.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 107-51-7 |

| Molecular Formula | C₈H₂₄O₂Si₃ |

| Molecular Weight | 236.53 g/mol |

| Boiling Point | 153 °C |

| Density | 0.818 g/mL at 25 °C |

| Refractive Index | 1.384 |

Note: The properties listed above are for Octamethyltrisiloxane (B120667) (MDM), a closely related and often studied trisiloxane, as specific data for this compound can be limited in some databases. The CAS number for this compound is 1189-93-1, and its molecular formula is C₆H₂₀O₂Si₃ with a molecular weight of 208.48 g/mol . sigmaaldrich.com

Table 2: Comparison of Bond Properties

| Bond | Bond Length (Å) | Bond Angle (°) |

| Si-O (in Siloxanes) | ~1.64 | - |

| C-C | ~1.54 | - |

| Si-O-Si | ~142.5 | - |

| C-O-C (in Ethers) | ~1.43 | ~111 |

Properties

InChI |

InChI=1S/C6H18O2Si3/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSIXTNHZHDRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si]O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537808 | |

| Record name | PUBCHEM_13348765 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93254-88-7 | |

| Record name | PUBCHEM_13348765 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,5,5,5 Hexamethyltrisiloxane

Hydrolytic Condensation Pathways

Hydrolytic condensation is a cornerstone of silicone chemistry and represents a primary route for the synthesis of 1,1,1,5,5,5-hexamethyltrisiloxane. This pathway involves the hydrolysis of reactive silicon-halogen bonds to form intermediate silanols, which subsequently condense to form the desired siloxane linkages.

Synthesis from Chlorosilane Precursors

The co-hydrolysis of appropriate chlorosilane precursors is a direct method for the synthesis of this compound. This process typically involves the reaction of trimethylchlorosilane ((CH₃)₃SiCl) and dimethyldichlorosilane ((CH₃)₂SiCl₂) with water. The trimethylchlorosilane acts as a chain-terminating unit, while the dimethyldichlorosilane serves as the central building block of the trisiloxane chain.

2(CH₃)₃SiCl + (CH₃)₂SiCl₂ + 3H₂O → (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃ + 4HCl

The control of reaction conditions, such as stoichiometry, temperature, and the rate of addition of reactants, is crucial to maximize the yield of the desired linear trisiloxane and minimize the formation of cyclic siloxanes and higher molecular weight polymers. The use of a hydrogen chloride acceptor, such as pyridine (B92270), can be employed to drive the reaction towards the products. nih.gov

A similar synthesis for the structurally related 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) involves the reaction of dichloromethylsilane (B8780727) with trimethylsilanol (B90980) in the presence of pyridine in a hexane (B92381) solvent. researchgate.net This reaction, carried out at temperatures ranging from -30°C to room temperature, yields the target trisiloxane after filtration and distillation. researchgate.net

Condensation of Silanol-Terminated Species

An alternative approach within the hydrolytic condensation pathway is the direct condensation of pre-formed silanol-terminated species. This method offers greater control over the final product structure as the building blocks are synthesized and purified prior to the final condensation step. The key reaction is the condensation of two molecules of trimethylsilanol with one molecule of dimethylsilanediol (B41321).

The condensation reaction is typically catalyzed by either an acid or a base. The process involves the elimination of water to form the stable siloxane bonds. Molecular dynamics simulations combining quantum mechanics and molecular mechanics (QM/MM) modeling have been used to elucidate the polymerization of silicone oil from trimethylsilanol and dimethylsilanediol precursor mixtures, highlighting the fundamental condensation reactions. google.com

Targeted Synthesis Routes from Disiloxane (B77578) Derivatives

The synthesis of this compound can also be achieved through targeted routes starting from disiloxane derivatives. One such method involves the reaction of 1,1,3,3-tetramethyldisiloxane (B107390) with dimethyldichlorosilane in the presence of water. This reaction proceeds at room temperature over an extended period, followed by neutralization, drying, and distillation to yield the final product.

The synthesis of a related compound, 1,1,1,3,5,5,5-heptamethyltrisiloxane, has been optimized from hexamethyldisiloxane (B120664) and a polyhydrosiloxane in the presence of a strong acidic cation ion exchange resin as a catalyst. nih.gov This suggests that similar strategies could be applied to the synthesis of this compound.

Another approach involves the use of 1,5-disodiumoxyhexamethyltrisiloxane, which can be reacted with dichlorodiorganosilanes to produce various cyclotetrasiloxanes. nih.gov This highlights the utility of pre-formed trisiloxane units in building larger siloxane structures.

Exploration of Heterogeneous and Homogeneous Catalytic Synthesis Conditions

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the use of catalysts. Both heterogeneous and homogeneous catalytic systems have been explored to promote the formation of the desired trisiloxane.

Role of Specific Catalytic Systems in Promoting Formation

Heterogeneous Catalysts: Solid acid catalysts, particularly strongly acidic cation exchange resins, have been shown to be effective in promoting the synthesis of siloxanes. nih.gov For instance, in the synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane, various ion exchange resins, including macroporous and gel-type styrene-based resins as well as perfluorinated sulfonic resins, have been utilized. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling.

Homogeneous Catalysts: Homogeneous catalysts, such as chloroplatinic acid and other metal complexes, are also employed in siloxane synthesis. researchgate.net These catalysts are typically used in hydrosilylation reactions but can also play a role in condensation and equilibration reactions. While offering high activity, their removal from the final product can be more challenging compared to heterogeneous catalysts.

The table below summarizes different catalytic systems used in the synthesis of a similar trisiloxane, highlighting the product content under various conditions.

| Catalyst Type | Specific Catalyst | Reactants | Temperature (°C) | Residence Time (h) | Product Content (%) |

| Heterogeneous | Macroporous strong acid styrene (B11656) cation exchange resin | Hexamethyldisiloxane, Methylhydrogenpolysiloxane | 60 | 6 | 32.3 |

| Heterogeneous | Strong acid styrene cation exchange resin | Hexamethyldisiloxane, Methylhydrogenpolysiloxane | 60 | 6 | 24.3 |

| Heterogeneous | Uniform pore strong acid styrene cation exchange resin | Hexamethyldisiloxane, Methylhydrogenpolysiloxane | 60 | 6 | 25.1 |

| Heterogeneous | Perfluorinated sulfonic resin | Hexamethyldisiloxane, Methylhydrogenpolysiloxane | 60 | 6 | 12.5 |

Table based on data for the synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane.

Investigation of Reaction Media and Stoichiometric Control

The reaction medium and the stoichiometric ratio of the reactants are critical parameters that influence the outcome of the synthesis. The choice of solvent can affect the solubility of reactants and catalysts, as well as the reaction kinetics. For instance, in the synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane from dichloromethylsilane and trimethylsilanol, hexane is used as the solvent. researchgate.net

The molar ratio of the reactants plays a crucial role in determining the final product distribution. For the synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane using a solid acid catalyst, an optimal mass ratio of the polyhydrosiloxane to hexamethyldisiloxane was found to be 1:13.45. nih.gov Similarly, in the catalytic equilibrium reaction to form the hydrogen-containing silicone oil intermediate, a molar ratio of 1.5:1 for hexamethyldisiloxane to dichloromethylsilane was employed. nih.gov Precise control over the stoichiometry is essential to favor the formation of the desired linear trisiloxane and suppress the formation of unwanted byproducts such as cyclic siloxanes and higher molecular weight polymers. The use of an excess of the chain-terminating agent (trimethylchlorosilane or trimethylsilanol) can help to limit the chain length of the resulting siloxane.

Advanced Synthetic Strategies and Process Optimization in Laboratory Settings

One of the key areas of advancement is the utilization of statistical experimental design, such as response surface methodology (RSM), to systematically optimize reaction parameters. While direct studies on this compound are not extensively published, research on the synthesis of the closely related 1,1,1,3,5,5,5-heptamethyltrisiloxane (MDHM) from hexamethyldisiloxane (MM) and a polyhydrosiloxane (DH) provides significant insights. In these studies, a strong acidic cation exchange resin was employed as a catalyst, and RSM was used to determine the optimal reaction conditions. researchgate.net The independent variables typically investigated include the mass ratio of reactants, catalyst loading, reaction temperature, and reaction time.

For the synthesis of MDHM, the optimal conditions were identified as a specific mass ratio of the reactants (m(DH):m(MM) = 1:13.45), a catalyst amount of 7.09% by mass, a reaction temperature of 62.5°C, and a reaction time of 10 hours. researchgate.net This systematic approach led to a predicted yield of 41.23%, which was in close agreement with the experimental yield of 40.62%. researchgate.net The application of such methodologies to the synthesis of this compound could similarly lead to significant improvements in yield and process efficiency.

Another advanced strategy involves the use of solid-phase catalysts in continuous flow reactors. A patented method for the synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane highlights the use of a fixed-bed reactor filled with a strongly acidic ion exchange resin. google.com This continuous process offers several advantages over traditional batch methods, including improved reaction efficiency, easier separation of the catalyst from the product, and the potential for catalyst recycling. The study explored various types of acidic ion exchange resins as solid-phase catalysts. google.com

The choice of catalyst has a marked impact on the yield of the desired product. For instance, in the continuous synthesis of MDHM, different strongly acidic styrene-type cation exchange resins and a perfluorinated sulfonic resin were tested. google.com The content of the target compound in the reaction product varied significantly with the catalyst used, demonstrating the critical role of catalyst selection in process optimization. google.com

Furthermore, the synthesis of derivatives of hexamethyltrisiloxane, such as 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes, provides valuable information on advanced synthetic approaches. These syntheses often start from 1,5-disodiumoxyhexamethyltrisiloxane, a derivative of the target compound's family. researchgate.netnih.gov The reaction conditions, such as the choice of solvent, can significantly influence the outcome. For example, conducting the reaction under homogeneous conditions in tetrahydrofuran (B95107) (THF) versus heterogeneous conditions in methyl tert-butyl ether (MTBE) can alter the distribution of linear and cyclic products. researchgate.netnih.gov This highlights the importance of solvent selection and reaction phase in directing the synthesis towards the desired product. The preparative yield of the target cyclotetrasiloxanes in these reactions can range from 55% to 75%, depending on the specific conditions. researchgate.netnih.gov

A more conventional laboratory synthesis of this compound involves the reaction of 1,1,3,3-tetramethyldisiloxane (TMDS), dimethyldichlorosilane, and deionized water. The process includes mixing the reactants at room temperature for an extended period, followed by neutralization, drying, and distillation under reduced pressure to yield the final product. A reported yield for this method is approximately 82%. chemicalbook.com While this method is effective, the advanced strategies discussed above offer pathways to further optimize such traditional approaches.

Interactive Data Table: Catalyst Effect on MDHM Content in Continuous Synthesis google.com

| Catalyst Type | MDHM Content in Product (%) |

| Strongly acidic styrene type cation exchange resin | 24.3 |

| Equal hole strongly acidic styrene type cation exchange resin | 25.1 |

| Perfluorinated sulfonic resin | 12.5 |

| Gel-type strongly acidic styrene Zeo-karb | 17.2 |

Interactive Data Table: Optimization of MDHM Synthesis using RSM researchgate.net

| Parameter | Optimal Value |

| Reactant Mass Ratio (m(DH):m(MM)) | 1:13.45 |

| Solid Acid Catalyst Amount | 7.09% |

| Reaction Temperature | 62.5°C |

| Reaction Time | 10 hours |

| Predicted Yield | 41.23% |

| Experimental Yield | 40.62% |

Chemical Reactivity and Mechanistic Investigations of 1,1,1,5,5,5 Hexamethyltrisiloxane

Hydrolysis and Siloxane Bond Cleavage Mechanisms

The silicon-oxygen (Si-O) bond in 1,1,1,5,5,5-Hexamethyltrisiloxane, like other siloxanes, is susceptible to cleavage through hydrolysis. This process can be catalyzed by acids, bases, or occur under neutral conditions, with each pathway exhibiting distinct mechanistic features.

Acid-catalyzed hydrolysis of siloxanes proceeds via nucleophilic substitution at the silicon center. The reaction is initiated by the protonation of the oxygen atom in the siloxane bond, which makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nih.gov This process can follow mechanisms analogous to the S_N1 and S_N2 pathways observed in carbon-centered reactions. tandfonline.comsuniv.ac.in

The specific mechanism is influenced by factors such as the steric bulk of the substituents on the silicon atom and the polarity of the solvent. unm.edu In less sterically hindered siloxanes and in polar solvents, an S_N2-like mechanism is often favored, involving a backside attack by a water molecule on the protonated siloxane, leading to an inversion of configuration at the silicon center. unm.edu Conversely, for more sterically hindered siloxanes, an S_N1-like mechanism may become more prominent, involving the formation of a transient, positively charged silicon intermediate.

Under acidic conditions, the hydrolysis rate generally increases with more electron-donating alkyl groups on the silicon atom, which can stabilize any developing positive charge on the silicon in the transition state. unm.edu The process is reversible, and the reverse reaction, condensation, is also catalyzed by acid. tandfonline.com

Base-catalyzed hydrolysis of siloxanes involves the direct nucleophilic attack of a hydroxide (B78521) ion or a silanolate anion on the silicon atom. nih.govunm.edu This attack forms a pentacoordinate silicon intermediate, which then breaks down to yield a silanol (B1196071) and another silanolate anion. tandfonline.comunm.edu This mechanism is generally more sensitive to steric effects than the acid-catalyzed pathway. unm.edu

The rate of base-catalyzed hydrolysis tends to decrease with increasing steric bulk of the alkyl substituents on the silicon atom. unm.edu Unlike acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis is enhanced by electron-withdrawing groups, which help to stabilize the negative charge that develops on the silicon atom in the pentacoordinate transition state. tandfonline.com The reactivity of siloxanes towards bases has been observed to follow the order: D3 > D4 > MD2M > MDM > MM, where D refers to a difunctional (CH₃)₂SiO unit and M refers to a monofunctional (CH₃)₃SiO unit. lookchem.com

Studies on polydimethylsiloxane (B3030410) (PDMS) fluids have shown that degradation is more significant in highly alkaline (and acidic) conditions. researchgate.netscientificspectator.com The degradation products are typically polar siloxanols. researchgate.netscientificspectator.com

While slower than catalyzed reactions, neutral hydrolysis of siloxanes can still occur. researchgate.net Kinetic studies on the hydrolysis of various siloxanes have been conducted to understand their stability and degradation pathways. For instance, accelerated degradation tests on polydimethylsiloxane (PDMS) fluids in aqueous solutions at different pH values have been performed. researchgate.netscientificspectator.com

Supposing zeroth-order kinetics, the degradation rate constants at 24°C were estimated to be 0.002 mgSi L⁻¹ day⁻¹ in demineralized water (pH 6), compared to 0.07 mgSi L⁻¹ day⁻¹ in HCl solution (pH 2) and 0.28 mgSi L⁻¹ day⁻¹ in NaOH solution (pH 12). researchgate.net These studies highlight the relative stability of siloxanes in neutral aqueous environments compared to acidic or basic conditions. The presence of moisture is a key factor, and the hydrolysis rate is influenced by the concentration of water. cambridge.org

The Si-O bond is generally more susceptible to cleavage than the Si-C bond under typical hydrolytic conditions. nih.gov The Si-O bond is more polar and has a lower bond dissociation energy compared to the more covalent and stronger Si-C bond. quora.comgelest.com

Cleavage of the Si-O bond in siloxanes is the primary reaction during hydrolysis, leading to the formation of silanols. nih.govwikipedia.org This reaction is catalyzed by both acids and bases. nih.gov In contrast, the cleavage of the Si-C bond is a more energy-intensive process and typically requires more drastic conditions or specific reagents. nih.gov However, under certain enzymatic or microbial actions, Si-C bond cleavage can occur in the environment. nih.gov

Theoretical studies using molecular orbital calculations have been employed to predict the likelihood of Si-C bond cleavage during the polycondensation of organosilane precursors. researchgate.net These studies help in understanding the stability of the Si-C bond under different catalytic conditions.

Condensation Reactions and Oligomerization Dynamics

The silanol groups formed during the hydrolysis of this compound can undergo condensation reactions to form larger siloxane oligomers and polymers. nih.govresearchgate.net This process involves the elimination of a water molecule between two silanol groups or an alcohol molecule between a silanol and an alkoxysilane. nih.govtandfonline.com

These condensation reactions are reversible and are also catalyzed by both acids and bases. tandfonline.com The structure of the resulting oligomers and polymers is highly dependent on the reaction conditions, such as pH, water concentration, and temperature. unm.edu For example, acid-catalyzed condensation with low water content tends to produce more linear or weakly branched polymers, while base-catalyzed condensation with high water content often leads to more highly branched or cross-linked structures. unm.edu

The oligomerization of siloxanes can be controlled to produce specific structures with desired properties. google.comnih.gov For instance, the self-assembly of designed oligomeric siloxanes with alkyl chains can lead to the formation of ordered silica-based hybrid mesostructures. nih.gov

Hydrosilylation Reactions Involving this compound as a Hydride Source

This compound, containing Si-H bonds, can act as a hydride source in hydrosilylation reactions. This reaction involves the addition of the Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org Hydrosilylation is a highly efficient and atom-economical method for forming carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds. sigmaaldrich.comrhhz.net

The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. wikipedia.orgtaylorandfrancis.commdpi.com However, catalysts based on other metals like rhodium, ruthenium, iron, cobalt, and nickel are also used. sigmaaldrich.commdpi.comnih.gov

The general mechanism for catalyzed hydrosilylation often involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

This compound and similar hydrosiloxanes are used in various synthetic applications, including the reduction of certain functional groups and the preparation of functionalized siloxane polymers and materials. nih.govgelest.comresearchgate.netscispace.com For instance, it can be used in the hydrosilylation of alkenes to form alkylsiloxanes. nih.gov The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity and stereoselectivity of the addition. wikipedia.orgsigmaaldrich.com

Diverse Catalytic Systems in Hydrosilylation (e.g., Platinum, Rhodium, Lewis Acid Catalysis)

The hydrosilylation reaction, a significant process in organosilicon chemistry, is effectively catalyzed by a variety of systems when employing this compound. Transition metal complexes, particularly those involving platinum, are widely utilized. Platinum(0) complexes, such as Karstedt's catalyst, are noted for their high efficiency in catalyzing the addition of the Si-H bonds of the trisiloxane across unsaturated carbon-carbon bonds. organic-chemistry.org These reactions are pivotal in the production of silicon-based polymers and other advanced materials.

Rhodium catalysts also demonstrate utility in the hydrosilylation reactions of this compound. organic-chemistry.org While perhaps less common than their platinum counterparts for this specific siloxane, rhodium complexes are known to offer different reactivity and selectivity profiles, which can be advantageous in certain synthetic applications.

Beyond transition metals, Lewis acids have emerged as alternative catalysts for hydrosilylation. nih.gov Systems catalyzed by Lewis acids such as B(C₆F₅)₃ can mediate the reductive deamination of primary amines using hydrosilanes, showcasing a different facet of the reactivity of the Si-H bond. nih.govcityu.edu.hk This method expands the scope of hydrosilylation beyond traditional olefin and alkyne substrates.

Table 1: Catalytic Systems for Hydrosilylation

| Catalyst Type | Specific Examples | Key Features |

| Platinum | Karstedt's Catalyst (Pt(0)) | High activity and selectivity for olefin and alkyne hydrosilylation. organic-chemistry.org |

| Rhodium | Rh(I) complexes | Offers alternative selectivity compared to platinum catalysts. organic-chemistry.org |

| Lewis Acids | B(C₆F₅)₃ | Enables hydrosilylation of a broader range of functional groups, including amines. nih.govcityu.edu.hk |

Mechanistic Probes of Hydrosilylation: Initiation, Propagation, and Termination Steps

The mechanism of hydrosilylation catalyzed by transition metals has been the subject of detailed investigation. The most widely accepted model is the Chalk-Harrod mechanism, which outlines the key steps of the catalytic cycle.

Initiation: The catalytic cycle begins with the oxidative addition of the Si-H bond from this compound to the low-valent metal center (e.g., Pt(0)). This step forms a metal-hydrido-silyl complex, which is the active catalytic species.

Propagation: The next phase involves the coordination of the unsaturated substrate, such as an alkene, to the metal complex. This is followed by the migratory insertion of the alkene into either the metal-hydride or the metal-silyl bond. The specific pathway of insertion can influence the regioselectivity of the final product.

Termination: The cycle concludes with the reductive elimination of the resulting alkyl or vinylsilane product. This step regenerates the initial low-valent metal catalyst, allowing it to re-enter the catalytic cycle.

Variations of this mechanism exist, and the precise pathway can be influenced by the nature of the catalyst, the silane (B1218182), and the substrate.

Chemoselectivity and Regioselectivity in Hydrosilylation Reactions

The selectivity of hydrosilylation reactions involving this compound is a critical aspect that dictates the structure of the final product.

Chemoselectivity: This refers to the preferential reaction of the Si-H bond with one functional group over another within the same molecule. For instance, in molecules containing both a carbon-carbon double bond and a carbonyl group, the choice of catalyst can direct the hydrosilylation to occur selectively at one site. Cobalt-catalyzed systems have shown high chemoselectivity in the hydrosilylation of alkynes, tolerating a range of functional groups such as halides, alcohols, and esters. researchgate.net

Regioselectivity: This pertains to the orientation of the Si-H addition across an unsymmetrical unsaturated bond. In the hydrosilylation of terminal alkynes, for example, the reaction can yield either the α- or β-adduct, corresponding to Markovnikov or anti-Markovnikov addition, respectively. Cobalt-catalyzed hydrosilylation of alkynes has been reported to proceed with high regioselectivity, favoring the Markovnikov product. researchgate.net The choice of metal catalyst and ligands plays a crucial role in controlling the regiochemical outcome of the reaction.

Table 2: Selectivity in Hydrosilylation

| Selectivity Type | Description | Influencing Factors | Example |

| Chemoselectivity | Preferential reaction at one functional group over another. | Catalyst, reaction conditions. | Cobalt catalysts can selectively hydrosilylate alkynes in the presence of other functional groups. researchgate.net |

| Regioselectivity | The specific orientation of the Si-H addition across an unsaturated bond. | Catalyst, ligands, substrate. | Cobalt-catalyzed hydrosilylation of terminal alkynes favors the Markovnikov adduct. researchgate.net |

Other Reactive Transformations

Substitution Reactions on Silicon Centers

Beyond its role in hydrosilylation, this compound and its derivatives can undergo substitution reactions at the silicon centers. A notable example is the heterofunctional condensation of hexamethyltrisiloxanes with terminal chloro-groups with diorganosilanediols or other silane derivatives. nih.gov This type of reaction is instrumental in the synthesis of larger and more complex polysiloxane structures.

Another example involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with diorganodichlorosilanes to produce mixed dimethylcyclotetrasiloxanes. nih.gov This demonstrates the utility of functionalized trisiloxanes as building blocks for more elaborate silicone architectures. Furthermore, the synthesis of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane from its corresponding diol illustrates a direct substitution at the silicon atom. nih.gov

Oxidation Pathways and Oxidative Transformations

The silicon-hydrogen bond in this compound is susceptible to oxidation. While the siloxane backbone is relatively stable, the Si-H functionality can be transformed under oxidative conditions. This reactivity is harnessed in various synthetic methodologies where the silane acts as a reducing agent, thereby undergoing oxidation itself. gelest.com

The polarization of the Si-H bond, with the hydrogen atom being slightly hydridic, allows for its participation in reduction reactions of various organic functional groups. gelest.com In these processes, the trisiloxane is oxidized, typically resulting in the formation of silanols or disiloxanes. The specific oxidation products will depend on the reaction conditions and the oxidizing agent employed.

Applications of 1,1,1,5,5,5 Hexamethyltrisiloxane As a Precursor in Advanced Materials and Chemical Synthesis

Polymer and Copolymer Synthesis

1,1,1,5,5,5-Hexamethyltrisiloxane and its derivatives are valuable building blocks in the synthesis of a wide array of silicon-based polymers. Their utility stems from the ability to precisely control the structure and properties of the final polymeric materials.

Role in Ring-Opening Polymerization (ROP) Systems

Ring-opening polymerization (ROP) of cyclic siloxanes is a primary industrial method for producing high molecular weight linear polysiloxanes. In this context, derivatives of this compound play crucial roles. For instance, the anionic ROP of hexamethylcyclotrisiloxane (B157284) (D3) is a well-established route to synthesize monofunctional oligo- and polysiloxanes with a narrow molecular weight distribution. researchgate.net The reaction is initiated by a lithium silanolate, which can be generated from the ring-opening of D3 itself. researchgate.net This process allows for the creation of well-defined polymers. researchgate.netmdpi.com The polymerization rate of hexamethylcyclotrisiloxane is significantly faster than that of octamethylcyclotetrasiloxane (B44751) (D4) under similar conditions, making it an efficient process. mdpi.com

Furthermore, organocatalytic controlled/living ROP of cyclotrisiloxanes using water as an initiator and strong organic bases as catalysts has emerged as a powerful technique. nih.gov This method enables the synthesis of a variety of linear polysiloxanes with controlled molecular weights and narrow polydispersity. nih.gov The catalytic activity of the organic bases is linked to their Brønsted basicity and efficiency in proton transfer during the initiation and propagation steps. nih.gov

Synthesis of Linear Polysiloxanes with Controlled Molecular Architectures

The synthesis of linear polysiloxanes with precisely controlled molecular architectures is critical for tailoring material properties for specific applications. researchgate.net this compound derivatives are instrumental in achieving this control. sci-hub.rursc.org

Controlled/living ROP of cyclotrisiloxanes, such as hexamethylcyclotrisiloxane, allows for the synthesis of linear polysiloxanes with predetermined molecular weights and narrow molecular weight distributions. nih.govsci-hub.ru By using specific initiators and end-capping agents, it is possible to create both symmetrically and asymmetrically terminated polysiloxanes. sci-hub.ru For example, the use of alkynyl(amino)silanes as end-capping agents allows for the introduction of terminal alkynyl groups, which can be further functionalized. sci-hub.ru

The composition and monomer sequence of copolymers can also be precisely controlled. rsc.org This is achieved through the copolymerization of different cyclotrisiloxanes, where the initial feed ratio of the monomers and the timing of their addition can be varied. rsc.org This level of control enables the creation of statistical and block copolymers with tailored properties. nih.govrsc.org

Table 1: Examples of Controlled Polysiloxane Synthesis

| Polymer Type | Monomers | Initiator/Catalyst System | End-capping Agent | Resulting Architecture |

|---|---|---|---|---|

| α,ω-dihydroxy-terminated PDMS | Hexamethylcyclotrisiloxane (D(Me2)3) | Water / TMnPG | - | Symmetrically terminated |

| α-trimethylsilyl-ω-ethynyldimethylsilyl-terminated PDMS | Hexamethylcyclotrisiloxane (D3) | 1-hydroxy-1,1,3,3,5,5,7,7,7-nonamethyltetrasiloxane / TMnPG | HCCSiMe2NEt2 | Asymmetrically terminated |

Development of Functionalized Polysiloxanes and Organosilicon-Organic Hybrid Materials

The ability to introduce functional groups into the polysiloxane backbone or at the chain ends opens up a vast field of possibilities for creating advanced materials. This compound serves as a key precursor in the synthesis of these functionalized polymers and hybrid materials. nih.gov

Cyclosiloxanes with mixed compositions are particularly useful for modifying polydimethylsiloxane (B3030410) to impart specific properties and to create linear functional matrices with reactive groups for further chemical transformations. nih.gov The synthesis of mixed dimethylcyclotetrasiloxanes, for instance, can be achieved by reacting 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes. bohrium.com This method allows for the introduction of different organic substituents onto the siloxane ring. bohrium.com

These functionalized polysiloxanes can then be used to create organosilicon-organic hybrid materials. wiley-vch.de These hybrids combine the desirable properties of both inorganic siloxanes (e.g., thermal stability, flexibility) and organic polymers, leading to materials with enhanced performance characteristics. wiley-vch.de The versatile chemistry of silicon-containing copolymers allows for a wide selection of substituents, controlled molecular weights, and tailor-made backbone compositions, enabling the fine-tuning of material properties for various applications. wiley-vch.de

Precursor in Polyhedral Oligomeric Silsesquioxane (POSS) Chemistry

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like organosilicon compounds with the general formula [RSiO3/2]n. wikipedia.org These molecules are of significant interest as they represent a bridge between inorganic silica (B1680970) and organic polymers, offering unique properties for the development of advanced nanocomposites and preceramic polymers. wikipedia.org While direct synthesis of POSS from this compound is not a primary route, derivatives and related silanes are fundamental to their creation. The general synthesis of silsesquioxanes involves the hydrolysis and condensation of organotrichlorosilanes or organotrialkoxysilanes. wikipedia.org Hydridosilsesquioxanes, which can be seen as derivatives of siloxane structures, are precursors to silica coatings used in applications like integrated circuits. wikipedia.org The functional groups (R) on the silicon vertices of the POSS cage can be diverse, including alkyl, aryl, or other reactive moieties, which determines the compatibility and interaction with a polymer matrix. wikipedia.org

Utilization in Sol-Gel Processes for Network Formation and Mechanistic Aspects

The sol-gel process is a versatile method for creating inorganic and hybrid materials, often starting from molecular precursors like metal alkoxides. mdpi.com In the context of silicon chemistry, this process involves the hydrolysis and condensation of silicon alkoxides to form a three-dimensional network. mdpi.comresearchgate.net

While this compound itself is not a typical precursor for sol-gel processes due to the lack of readily hydrolyzable groups, its derivatives and related siloxanes with functional groups are utilized. For example, α,ω-bis(hydroxy)oligodimethylsiloxanes can be crosslinked with silane (B1218182) precursors through a sol-gel type dehydration and condensation reaction to form siloxane networks. researchgate.net The mechanism involves the formation of Si-O-Si bonds, leading to a crosslinked structure. mdpi.com The properties of the resulting gel and the final network are influenced by factors such as the pH of the reaction medium and the presence of catalysts. google.com The design of the agitator during the process can also influence the particle size and distribution of the resulting gel granules. google.com

A "one-pot" sol-gel process has been developed for the fabrication of silica particle cross-linked networks (SPCN), demonstrating the versatility of this method. kipmi.or.idresearchgate.net In such processes, co-precursors like tetraethoxysilane (TEOS) and an organofunctional silane can be used to create a co-polymerized network. kipmi.or.idresearchgate.net

Synthesis of Other Specialized Organosilicon Compounds and Intermediates

This compound and its derivatives serve as starting materials for the synthesis of a variety of other specialized organosilicon compounds. A notable example is the synthesis of mixed cyclotetrasiloxanes. bohrium.comresearchgate.net

A method for the directed synthesis of mixed organocyclosiloxanes involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes. bohrium.comresearchgate.net This approach allows for the creation of cyclotetrasiloxanes with a controlled arrangement of different substituents on the silicon atoms. researchgate.net The preparative yield of these target cyclotetrasiloxanes can be significant, ranging from 55-75% depending on the reaction conditions and the nature of the diorganodichlorosilane used. researchgate.netnih.gov

Table 2: Synthesis of Mixed Cyclotetrasiloxanes from 1,5-Disodiumoxyhexamethyltrisiloxane

| Dichlorodiorganosilane | Resulting Mixed Cyclotetrasiloxane | Preparative Yield (%) |

|---|---|---|

| Dichloromethylvinylsilane | 1,1,3,3,5,5,7-Heptamethyl-7-vinylcyclotetrasiloxane | 70 |

| Dichlorodiethylsilane (B155513) | 7,7-Diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane | - |

| Dichloromethylphenylsilane | 1,1,3,3,5,5,7-Heptamethyl-7-phenylcyclotetrasiloxane | 55 |

This method not only yields mixed cyclotetrasiloxanes but can also lead to the formation of linear polymers with a regular alternation of diorganosilyl and dimethylsilyl units. bohrium.comresearchgate.net For instance, using dichlorodiethylsilane can result in a 70% content of linear poly(diethyl)dimethylsiloxanes with a regular alternating structure. researchgate.netnih.gov These mixed cyclosiloxanes are valuable as they can be used in ring-opening polymerization to produce copolymers with a controlled distribution of modifying units, which is often difficult to achieve by copolymerizing a mixture of two different homogeneous cyclosiloxanes. bohrium.com

Contributions to Synthetic Organic Transformations as a Reducing Agent or Reagent

This compound (often abbreviated as M'DM') serves as a versatile and mild reducing agent in a variety of organic transformations. gelest.com Its utility stems from the polarization of the silicon-hydrogen (Si-H) bond, where the lower electronegativity of silicon compared to hydrogen imparts a "hydridic" character to the hydrogen atom. gelest.com This makes it a gentler alternative to more reactive metal-based hydrides like those derived from aluminum or boron, offering enhanced selectivity for certain functional groups. gelest.com The byproducts of its reactions are typically non-toxic, volatile siloxanes, which are often easier to handle and remove from reaction mixtures than traditional metal hydride residues. gelest.com

The reactivity of this compound is often unlocked in the presence of a catalyst. A wide range of catalysts, including those based on tin, titanium, and palladium, have been successfully employed to mediate reductions. psu.edu These catalysts facilitate the transfer of the hydride from the siloxane to the organic substrate. psu.edu

A primary application of this compound is in hydrosilylation reactions. fishersci.comalfachemic.com This process involves the addition of the Si-H bond across a double or triple bond. For instance, it is used to prepare 1,5-Bis[2-(1,2-epoxycyclohex-4-yl)ethyl]-1,1,3,3,5,5-hexamethyltrisiloxane from 4-vinyl-1-cyclohexene-1,2-epoxide through a hydrosilylation reaction. fishersci.comalfachemic.com Research has also demonstrated the hydrosilylation of alkenes, such as 1-octene, and allyl glycidyl (B131873) ether using this siloxane in the presence of platinum or rhodium catalysts. researchgate.net These reactions can show high catalytic activity and, in some systems, the catalyst can be isolated and reused for multiple cycles. researchgate.netresearchgate.net

The selective nature of silane-based reducing agents allows for the reduction of specific functional groups while leaving others intact. gelest.com For example, in certain iron-catalyzed hydrosilylation reactions of alkenes, functional groups like unprotected alcohols, amines, ketones, and esters are tolerated, demonstrating the chemoselectivity of the process. nih.gov The reduction of a broad spectrum of organic functional groups, from carboxylic acids to aryl fluorides, has been achieved using various organosilanes. gelest.com

Below are tables summarizing key research findings on the application of this compound and related siloxanes in organic synthesis.

Table 1: Catalytic Hydrosilylation of Alkenes

This table outlines the use of 1,1,1,5,5,5-heptamethyltrisiloxane, a closely related siloxane, in the catalytic hydrosilylation of various alkenes, highlighting the catalyst used and the reaction outcomes.

| Substrate | Siloxane Reagent | Catalyst System | Key Observation | Reference |

| 1-Octene | 1,1,1,3,5,5,5-Heptamethyltrisiloxane (B126769) | Anionic platinum complexes | High catalytic activity; catalyst is reusable. | researchgate.netresearchgate.net |

| Allyl glycidyl ether | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Anionic platinum complexes | High catalytic activity; catalyst is insoluble in the reaction medium. | researchgate.net |

| Terminal Alkenes | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Iron-terpyridine complexes | High yields (up to 99%); tolerates various functional groups. | nih.gov |

| 1-Heptyne / 1-Octyne | 1,1,1,3,5,5,5-Heptamethyltrisiloxane | Rhodium complexes with imidazolium-substituted phosphine | Higher activity and selectivity compared to precursors. | researchgate.net |

Table 2: Application in Functional Group Reductions

This table details the role of this compound and similar silanes as reducing agents for various functional groups.

| Functional Group Class | Reagent System | Transformation | Notes | Reference |

| Ketones (Acetophenone derivatives) | 1,1,1,3,5,5,5-Heptamethyltrisiloxane / Anionic rhodium(III) complexes | Ketone to Alcohol | The reaction proceeds in a biphasic system, allowing for easy catalyst isolation. | researchgate.net |

| Alkenes | This compound / Catalyst | Alkene to Alkane | A common application is in hydrosilylation, effectively saturating C=C bonds. | gelest.comfishersci.com |

| Carboxylic Acids (and derivatives) | General Organosilanes / Metal Catalysts | Acid to Aldehyde or Alcohol | Organosilanes are mild and selective reducing agents for this transformation. | gelest.comnsf.gov |

| Vinyl Groups | This compound / Platinum or Rhodium catalysts | Hydrosilylation | Used to create complex organosilicon structures. | fishersci.comalfachemic.comresearchgate.net |

Theoretical and Computational Chemistry Studies of 1,1,1,5,5,5 Hexamethyltrisiloxane

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic landscape of a molecule. These studies begin with a geometry optimization to find the lowest energy conformation of 1,1,1,5,5,5-Hexamethyltrisiloxane. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated.

For instance, the Si-O-Si bond angle is a critical parameter in siloxanes, influencing the flexibility and properties of the polymer chain. Computational methods can predict this angle with high accuracy. Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) are determined. The MEP map reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Note: These values are representative for siloxane structures and serve as an illustration of data obtained through quantum chemical calculations.

Density Functional Theory (DFT) Applications to Reaction Energetics and Transition States

The presence of Si-H bonds on the central silicon atom makes this compound a candidate for various chemical transformations, such as hydrosilylation, dehydrogenative coupling, and chlorination. DFT is an invaluable tool for studying the mechanisms of these reactions. Researchers can model the entire reaction pathway, from reactants to products, and identify the high-energy transition state that represents the kinetic barrier of the reaction.

Table 2: Illustrative DFT-Calculated Reaction Energetics

| Reaction Step | Species | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Siloxane + Reagent) | 0.0 |

| 2 | Transition State | +25.5 |

| 3 | Intermediates | -5.2 |

| 4 | Products | -15.0 |

Note: This table illustrates a hypothetical reaction profile calculated using DFT, showing the energy changes along a reaction coordinate.

Molecular Dynamics Simulations for Understanding Solution Behavior and Interfacial Phenomena

While quantum mechanics is ideal for studying individual molecules or small reaction systems, Molecular Dynamics (MD) simulations are used to understand the collective behavior of thousands or millions of molecules over time. For this compound, MD simulations can predict its behavior in bulk liquid form, in solution, or at interfaces, which is particularly relevant for its application in formulations like cosmetics. google.com

In an MD simulation, molecules interact based on a "force field," a set of parameters that describe the potential energy of the system. These simulations can predict macroscopic properties like density, viscosity, and diffusion coefficients. When used to study interfacial phenomena, MD can model how this compound molecules arrange themselves at an air-liquid or liquid-liquid interface, and how they affect properties like surface tension. smolecule.com Such simulations are crucial for designing products where a silky, non-greasy feel is desired, a characteristic often imparted by volatile siloxanes. google.com

Structure-Reactivity Relationship Studies and Predictive Modeling Approaches

Structure-Reactivity Relationship (SRR) studies aim to build models that predict the reactivity or properties of a molecule based on its structural features. For this compound, a key structural feature is the presence of reactive Si-H bonds on the central silicon atom. Early research demonstrated that this site allows for specific chemical reactions, such as selective chlorination. acs.org

Modern computational approaches, like Quantitative Structure-Activity Relationship (QSAR) modeling, can quantify these relationships. By calculating a set of molecular descriptors (e.g., electronic properties, steric parameters, topological indices) for a series of related siloxanes and correlating them with experimentally observed reactivity, a predictive model can be developed. Such a model could, for example, predict the rate of a hydrosilylation reaction for a new, untested siloxane based solely on its computed molecular descriptors.

Spectroscopic Property Predictions and Interpretations (e.g., NMR, FTIR)

Computational chemistry is widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra and the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ²⁹Si) of molecules. For this compound, calculations would predict distinct signals for the methyl protons and carbons of the terminal trimethylsilyl (B98337) groups, as well as for the unique hydrogens and silicon atom at the center of the molecule. Comparing these predicted shifts with experimental data provides a powerful method for structural verification.

FTIR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in a Fourier-Transform Infrared (FTIR) spectrum, can also be calculated using DFT. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this molecule, characteristic calculated frequencies would include the Si-H stretch, Si-O-Si asymmetric stretch, and CH3 rocking and deformation modes. These predictions are invaluable for assigning the peaks in an experimental FTIR spectrum.

Table 3: Representative Predicted Spectroscopic Data for this compound

| Nucleus (NMR) | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-CH 3 | 0.1 - 0.2 |

| ¹H | Si-H | 4.5 - 4.8 |

| ¹³C | Si-C H3 | 1.0 - 2.0 |

| ²⁹Si | (C H3)3Si -O | 5 - 15 |

| ²⁹Si | O-Si H2-O | -30 to -40 |

| Vibration (FTIR) | Assignment | Predicted Wavenumber (cm⁻¹) |

| Si-H Stretch | Central SiH2 group | 2150 - 2180 |

| Si-O-Si Stretch | Asymmetric stretch | 1050 - 1100 |

| CH3 Rock | Trimethylsilyl groups | 840 - 850 |

Note: These are illustrative values based on typical ranges for siloxane compounds and demonstrate the type of data generated by computational spectroscopic predictions.

Environmental Transformation and Degradation Pathways of 1,1,1,5,5,5 Hexamethyltrisiloxane

Abiotic Degradation Mechanisms in Environmental Compartments

Hydrolytic Stability and Pathways of Siloxane Bond Cleavage in Water and Soil

The environmental fate of 1,1,1,5,5,5-Hexamethyltrisiloxane in aquatic and terrestrial environments is significantly influenced by the hydrolytic stability of its siloxane (Si-O-Si) bonds. The cleavage of these bonds is a primary degradation pathway, leading to the formation of smaller, more polar silanol (B1196071) compounds. This process is influenced by several environmental factors, including pH, temperature, and the presence of catalytic surfaces such as minerals in soil.

The hydrolysis of siloxanes is catalyzed by both acidic and basic conditions. nih.govnih.gov In acidic environments, the protonation of the siloxane oxygen atom makes the silicon atom more susceptible to nucleophilic attack by water. researchgate.net Conversely, under alkaline conditions, hydroxide (B78521) ions can directly attack the silicon atom, leading to the cleavage of the Si-O bond. Theoretical calculations have shown that the energy barrier for hydrolysis is significantly reduced by the protonation of the siloxane oxygen and by the assistance of other molecules, like water or silanols, that can facilitate proton transfer. researchgate.net

In soil, the hydrolysis of siloxanes can be catalyzed by minerals. For instance, clay minerals, with their charged surfaces, can act as catalysts. Studies on polydimethylsiloxane (B3030410) (PDMS) have shown that minerals containing cations like Ca2+ can be more effective at promoting hydrolysis than those with Na+. doria.fi The primary hydrolysis product of many linear siloxanes is dimethylsilanediol (B41321) (DMSD). doria.fi While the Si-O bond is susceptible to hydrolysis, the silicon-carbon (Si-C) bond is generally more stable under these conditions and typically requires oxidative processes for cleavage. nih.gov It is important to note that the rate of hydrolysis is also temperature-dependent, with higher temperatures generally leading to faster degradation. nih.gov

The table below summarizes the key factors influencing the hydrolytic cleavage of siloxane bonds.

| Factor | Influence on Siloxane Bond Cleavage |

| pH | Catalyzed by both acidic and basic conditions. nih.govnih.gov |

| Temperature | Higher temperatures increase the rate of hydrolysis. nih.gov |

| Catalytic Surfaces | Soil minerals, particularly clays, can accelerate hydrolysis. doria.fi |

| Molecular Structure | The presence of terminal silanol groups can influence reactivity. researchgate.net |

Photochemical Oxidation Processes and Atmospheric Chemistry of Linear Siloxanes

In the atmosphere, the primary degradation pathway for volatile methylsiloxanes (VMS), including linear siloxanes like this compound, is through oxidation by hydroxyl (OH) radicals. nih.govepa.govacs.org This process is initiated by the abstraction of a hydrogen atom from one of the methyl groups attached to a silicon atom. acs.org This initial reaction forms a silicon-containing alkyl radical and a water molecule.

The subsequent reactions of this alkyl radical with other atmospheric constituents, such as oxygen (O2) and nitrogen oxides (NOx), lead to the formation of a variety of oxygenated products. These products are generally more polar and less volatile than the parent siloxane. The atmospheric lifetime of a linear siloxane is determined by its reaction rate constant with OH radicals and the atmospheric concentration of these radicals.

Studies have determined the rate constants for the reaction of several linear siloxanes with OH radicals. For octamethyltrisiloxane (B120667) (MDM or L3), a compound structurally similar to this compound, the measured rate constant with OH radicals is approximately 1.7 to 1.83 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.govepa.gov This indicates a relatively rapid degradation in the atmosphere. In addition to OH radicals, chlorine atoms (Cl) can also contribute to the atmospheric degradation of VMS, particularly in coastal or industrial areas where Cl concentrations may be elevated. nih.gov

The table below presents the atmospheric reaction rate constants for some linear siloxanes with OH radicals.

| Siloxane | Rate Constant with OH Radicals (cm³ molecule⁻¹ s⁻¹) | Reference |

| Hexamethyldisiloxane (B120664) (L2) | (1.20 ± 0.09) × 10⁻¹² | nih.gov |

| Octamethyltrisiloxane (L3) | (1.7 ± 0.1) × 10⁻¹² | nih.gov |

| Octamethyltrisiloxane (MDM) | 1.83 ± 0.09 × 10⁻¹² | epa.gov |

| Decamethyltetrasiloxane (L4) | (2.5 ± 0.2) × 10⁻¹² | nih.gov |

| Dodecamethylpentasiloxane (L5) | (3.4 ± 0.5) × 10⁻¹² | nih.gov |

Identification and Characterization of Environmental Transformation Products and Subsequent Degradation Cascades (e.g., formation of diols)

The degradation of this compound in the environment leads to a cascade of transformation products. In aquatic and soil environments, the primary degradation pathway is hydrolysis, which results in the cleavage of the Si-O-Si bonds. This process typically leads to the formation of silanols, and in the case of linear siloxanes, can ultimately produce diols. For instance, the hydrolysis of polydimethylsiloxane chains is suggested to proceed by the splitting of dimethylsilanediol (DMSD) units from the ends of the polymer. doria.fi

In the atmosphere, the photochemical oxidation of linear siloxanes by OH radicals results in a different set of transformation products. The initial hydrogen abstraction from a methyl group leads to the formation of an alkyl radical. This radical can then react with molecular oxygen to form a peroxy radical, which can undergo further reactions to form a variety of oxygenated products, including silanols and other more complex molecules. epa.govacs.org For example, the oxidation of octamethyltrisiloxane has been shown to produce products such as pentamethyldisiloxanol and trimethylsilanol (B90980). epa.gov

A significant transformation product from the hydrolysis of linear siloxanes is 1,1,3,3,5,5-hexamethyltrisiloxane-1,5-diol. epa.govnih.gov This diol is formed by the hydrolytic cleavage of the parent compound. These diols are generally more water-soluble and less volatile than the original siloxane, which affects their environmental transport and fate.

The table below lists some of the identified transformation products of linear siloxanes.

| Parent Compound | Transformation Product | Formation Pathway | Reference |

| Linear Polydimethylsiloxanes | Dimethylsilanediol (DMSD) | Hydrolysis | doria.fi |

| Octamethyltrisiloxane | Pentamethyldisiloxanol | Photochemical Oxidation | epa.gov |

| Octamethyltrisiloxane | Trimethylsilanol | Photochemical Oxidation | epa.gov |

| This compound | 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol | Hydrolysis | epa.govnih.gov |

Methodologies for Studying Environmental Fate in Laboratory and Field Settings

Laboratory Studies:

In the laboratory, controlled experiments are conducted to investigate specific degradation pathways. For hydrolysis studies, siloxanes are typically incubated in aqueous solutions at various pH levels and temperatures. doria.fiekb.eg The degradation of the parent compound and the formation of products are monitored over time using analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID). doria.fieurofinsus.com

To study photochemical oxidation, environmental chambers or flow-through photoreactors are used. nih.govepa.govacs.org In these setups, the siloxane is exposed to a controlled concentration of OH radicals, and the reaction kinetics and product formation are measured. High-performance mass spectrometry is often used to characterize the complex mixture of oxidation products. acs.org

Field Studies:

Field studies involve collecting environmental samples such as water, sediment, and air to determine the concentration and distribution of siloxanes in the real world. frontiersin.org For air sampling, whole air samples can be collected in Summa canisters, or active sampling can be performed using sorbent tubes containing materials like activated carbon. eurofinsus.comresearchgate.net For water and sediment samples, extraction techniques are used to isolate the siloxanes before analysis, which is typically performed by GC-MS. frontiersin.org

The table below summarizes common methodologies for studying the environmental fate of siloxanes.

| Study Type | Methodology | Key Parameters Measured | Analytical Techniques |

| Laboratory Hydrolysis | Incubation in aqueous solutions of varying pH and temperature. doria.fiekb.eg | Degradation rate of parent compound, formation of hydrolysis products. | GC-MS, GC-FID. doria.fieurofinsus.com |

| Laboratory Photochemical Oxidation | Exposure in environmental chambers or photoreactors to OH radicals. nih.govepa.govacs.org | Reaction rate constants, identification of oxidation products. | GC-MS, High-Performance Mass Spectrometry. epa.govacs.org |

| Field Air Sampling | Collection in Summa canisters or on sorbent tubes. eurofinsus.comresearchgate.net | Atmospheric concentrations of siloxanes. | GC-MS. eurofinsus.com |

| Field Water/Sediment Sampling | Sample collection followed by solvent extraction. frontiersin.org | Concentrations of siloxanes in aquatic environments. | GC-MS. frontiersin.org |

Advanced Analytical Methodologies for Characterization and Quantification of 1,1,1,5,5,5 Hexamethyltrisiloxane and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1,1,1,5,5,5-hexamethyltrisiloxane from complex matrices, including reaction mixtures and environmental samples.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile siloxanes like this compound. nih.govchromatographyonline.com The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Detection Systems:

Flame Ionization Detector (FID): FID is a robust and widely used detector for quantifying organic compounds. It offers high sensitivity and a wide linear range, making it suitable for determining the concentration of this compound.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides both quantification and structural information. nih.govmdpi.com The mass spectrometer separates ions based on their mass-to-charge ratio, yielding a unique fragmentation pattern that serves as a chemical fingerprint for identification. materials-science.infonih.gov GC-MS is particularly powerful for identifying and quantifying trace levels of siloxanes in complex environmental and biological samples. mdpi.comfrontiersin.org Techniques like GC-tandem mass spectrometry (GC-MS/MS) enhance selectivity and sensitivity for analyzing siloxanes in challenging matrices. frontiersin.org

Typical GC Parameters: A common stationary phase for siloxane analysis is 5% phenyl methyl siloxane, which provides good separation for these types of compounds. researchgate.net The choice of column dimensions, temperature programming, and carrier gas flow rate are optimized to achieve the desired resolution and analysis time. chromatographyonline.com For instance, a study on various siloxanes utilized a program starting at 40°C and ramping up to 330°C. chromatographyonline.com

It is important to be aware of potential sources of siloxane contamination in GC analysis, such as bleed from the GC inlet septa or the column itself, which can appear as "ghost peaks" in the chromatogram. chromatographyonline.com

While GC is well-suited for volatile siloxanes, liquid chromatography (LC) offers an alternative for less volatile derivatives or for samples that are not amenable to GC analysis. LC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of a wide range of compounds. nih.gov

For siloxanes, reversed-phase LC is often employed, using columns that can separate compounds based on their hydrophobicity. The use of stable isotope-labeled internal standards in LC-MS methods can improve the accuracy and precision of quantification. LC-MS/MS methods have been developed for the high-throughput analysis of various compounds, including those in complex matrices like whole blood.

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and monitoring its chemical transformations.

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule.

¹H NMR: Proton NMR is used to identify the types and number of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 1,1,3,3,5,5-hexamethyl-7-vinylcyclotetrasiloxane, the protons of the methyl groups on the silicon atoms (Si(CH₃)₂) appear as a multiplet at 0.15 ppm. libretexts.org For 1,1,3,3,5,5-hexamethyltrisiloxane (B73498), the protons on the terminal silicon atoms are expected to have a different chemical shift from those on the central silicon atom. One synthesis of 1,1,3,3,5,5-hexamethyltrisiloxane reported ¹H NMR (600MHz, Chloroform-d) shifts at δ 4.71 (m, 1H), 0.21 (m, 6H), and 0.09 (m, 3H). chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. researchgate.netoregonstate.edu The chemical shifts of carbon atoms in siloxanes are influenced by the neighboring silicon and oxygen atoms. Based on typical chemical shift ranges, the methyl carbons in this compound are expected to appear in the upfield region of the spectrum (approximately 0-10 ppm). libretexts.orgoregonstate.edu A study on a poly(dimethylsiloxane) derivative showed ¹³C NMR spectra with peaks in this region. researchgate.net

²⁹Si NMR: Silicon-29 NMR is a powerful tool for directly probing the silicon environment in siloxane compounds. magritek.comnih.gov Although ²⁹Si has a low natural abundance and sensitivity, it has a wide chemical shift range, making it very sensitive to the local chemical environment. magritek.com The chemical shifts of silicon nuclei in siloxanes are categorized by the number of oxygen atoms attached to the silicon (M, D, T, Q units). nih.govmagritek.com For linear siloxanes like this compound, which consists of two terminal 'M' units ((CH₃)₃SiO₀.₅) and one central 'D' unit ((CH₃)₂Si(O₀.₅)₂), distinct signals are expected for the terminal and central silicon atoms. nih.gov The main resonance peak for the D repeat unit in polysiloxane chains is observed around -22 ppm. nih.gov Coordination of the siloxane oxygen atoms to metal ions can cause a characteristic downfield shift in the ²⁹Si NMR spectrum. researchgate.net

Interactive Data Table: Typical NMR Chemical Shifts for Siloxane Units

| Nucleus | Siloxane Unit | Typical Chemical Shift (ppm) |

| ¹H | Si-CH₃ | ~0.1 - 0.2 |

| ¹³C | Si-CH₃ | ~0 - 2 |

| ²⁹Si | M ((CH₃)₃SiO₀.₅) | ~ +10 to -10 |

| ²⁹Si | D ((CH₃)₂SiO) | ~ -18 to -24 |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and specific molecular structure.

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of this compound and related siloxanes is dominated by strong absorptions corresponding to the vibrations of the Si-O-Si and Si-C bonds.

Interactive Data Table: Characteristic FTIR Absorption Bands for Hexamethyltrisiloxane

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~2960 | C-H stretch | Asymmetric stretching of methyl groups. |

| ~1260 | Si-CH₃ deformation | Symmetric bending (umbrella mode) of methyl groups attached to silicon. |

| ~1080 - 1020 | Si-O-Si stretch | Strong, broad absorption characteristic of the siloxane backbone. |

| ~840 - 800 | Si-C stretch / CH₃ rock | Rocking vibration of methyl groups on silicon. |

Note: The exact peak positions can vary slightly depending on the physical state of the sample (e.g., liquid, gas, or in solution). nist.gov

Mass spectrometry, particularly with electron ionization (EI), causes molecules to fragment in predictable ways. The resulting fragmentation pattern is a valuable tool for structural elucidation. nih.govnist.gov The mass spectrum of this compound shows a characteristic pattern of ions.

The fragmentation of linear and cyclic siloxanes often involves rearrangements and the loss of methyl groups (CH₃, 15 Da). nih.gov A prominent fragmentation pathway for polysiloxanes involves the formation of cyclic fragments. For many siloxanes, a base peak at a mass-to-charge ratio (m/z) of 73 is observed, corresponding to the trimethylsilyl (B98337) ion, [(CH₃)₃Si]⁺. chromatographyonline.com

Interactive Data Table: Key Mass Fragments for Hexamethyltrisiloxane

| m/z | Proposed Fragment Ion |

| 193 | [M - CH₃]⁺ |

| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ |

| 133 | [(CH₃)₂SiOSi(CH₃)H]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Note: 'M' represents the molecular ion. The relative intensities of these fragments can provide further structural information. nih.gov

Application of Advanced Techniques for Investigating Reaction Kinetics and Mechanisms in Real-Time

The elucidation of reaction kinetics and mechanisms is fundamental to optimizing reaction conditions, maximizing yields, and ensuring the desired product characteristics. For reactions involving this compound and its derivatives, advanced analytical methodologies that allow for real-time, in-situ monitoring are invaluable. These techniques provide a continuous stream of data as the reaction proceeds, offering a dynamic view of species concentration, the formation of intermediates, and the influence of various parameters on the reaction rate.

The primary advantage of real-time monitoring is the ability to capture transient species and rapid reaction events that are often missed by traditional offline analytical methods, which rely on quenching the reaction and analyzing discrete samples. birmingham.ac.uk In-situ techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy are particularly well-suited for these investigations.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound, particularly for common transformations like hydrosilylation. sciepub.com By immersing an Attenuated Total Reflectance (ATR) probe directly into the reaction mixture, spectra can be continuously recorded without disturbing the system. This allows for the tracking of the consumption of reactants and the formation of products by monitoring the characteristic infrared absorption bands.

A key application is in monitoring the hydrosilylation reaction, where the Si-H bond of this compound (or a related hydride-functional siloxane) adds across a double bond. The disappearance of the Si-H stretching vibration, typically observed around 2100-2200 cm⁻¹, provides a direct measure of reactant conversion. For instance, in the hydrosilylation of an alkene, the decrease in the intensity of the Si-H peak can be plotted against time to determine the reaction rate.

In a study on the photopolymerization of bis(trimethylsiloxy)methylsilane (MDHM), a compound structurally related to this compound, with a vinyl-terminated polydimethylsiloxane (B3030410), real-time ATR-FTIR was employed to monitor the reaction kinetics. mdpi.com The study tracked the conversion of the Si-H groups in the presence of a platinum photocatalyst upon UV irradiation. The results demonstrated that near-complete conversion could be achieved, and the rate of the reaction was significantly influenced by the wavelength of the UV light used for irradiation. mdpi.com For example, irradiation at 365 nm resulted in a much higher conversion (97.0%) compared to irradiation at 400 nm (34.7%) for the MeCpPtMe₃ catalyst. mdpi.com

Table 1: Illustrative Real-Time FTIR Monitoring of a Hydrosilylation Reaction

| Time (minutes) | Normalized Intensity of Si-H band (~2155 cm⁻¹) | Reactant Conversion (%) |

| 0 | 1.00 | 0 |

| 5 | 0.78 | 22 |

| 10 | 0.59 | 41 |

| 20 | 0.32 | 68 |

| 30 | 0.15 | 85 |

| 60 | 0.04 | 96 |

This table is illustrative and based on typical data obtained from real-time FTIR monitoring of siloxane hydrosilylation reactions.

Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy